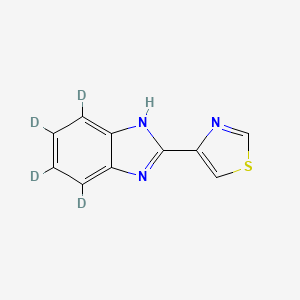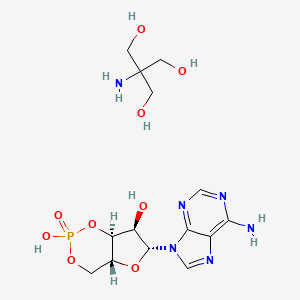
Cyclic Amp tris salt
説明
Cyclic adenosine monophosphate tris salt, commonly known as cyclic AMP tris salt, is a derivative of adenosine monophosphate. It is a cyclic nucleotide that plays a crucial role as a second messenger in various biological processes. Cyclic adenosine monophosphate tris salt is involved in the regulation of numerous physiological responses, including cell signaling, metabolism, and gene expression. It is widely studied for its role in signal transduction pathways and its impact on cellular functions.
作用機序
Target of Action
Cyclic AMP, also known as Adenosine 3’,5’-cyclic monophosphate tris salt, is a key second messenger in numerous signal transduction pathways . It primarily targets protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) channels . These targets play crucial roles in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .
Mode of Action
Cyclic AMP exerts its action by binding to its targets and inducing conformational changes that activate these proteins . For instance, when cAMP binds to PKA, it activates the kinase, which then phosphorylates other proteins, leading to changes in their activity . This interaction between cAMP and its targets results in a cascade of intracellular events that regulate various cellular functions .
Biochemical Pathways
Cyclic AMP is involved in numerous biochemical pathways. It is synthesized intracellularly following activation of G-protein-coupled receptors (GPCRs) by physiological stimuli . This process translates extracellular signals into intracellular responses . The cAMP signaling pathway is highly compartmentalized, both spatially and temporally, in cells, leading to specific and localized responses .
Pharmacokinetics
The pharmacokinetics of cAMP involve its synthesis by adenylyl cyclases and its degradation by phosphodiesterases . These enzymes control the intracellular levels of cAMP, thereby regulating its bioavailability . The balance between the activities of these two enzyme families determines the cellular concentration of cAMP .
Result of Action
The action of cAMP results in a multitude of cellular responses. In the heart, for example, cAMP is the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . Chronic activation of this pathway can trigger pathological cardiac remodeling, which may ultimately lead to heart failure .
Action Environment
The action of cAMP can be influenced by various environmental factors. For instance, in plants, cAMP is recognized as an important signaling molecule involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . This highlights the role of cAMP in plant adaptation to external stimuli .
生化学分析
Biochemical Properties
Adenosine 3’,5’-cyclic monophosphate tris salt interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from ATP in the presence of an enzyme called adenylyl cyclase . This compound is majorly used as a marker in immunochemical detection assays . It also interacts with proteins like protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), and cyclic AMP responsive ion channels (CICs) .
Cellular Effects
Adenosine 3’,5’-cyclic monophosphate tris salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is the main second messenger of the β-adrenergic receptor pathway in the heart, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .
Molecular Mechanism
The molecular mechanism of action of Adenosine 3’,5’-cyclic monophosphate tris salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control its production, and phosphodiesterases, which control its degradation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenosine 3’,5’-cyclic monophosphate tris salt can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Adenosine 3’,5’-cyclic monophosphate tris salt is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Cyclic adenosine monophosphate tris salt is synthesized through the catalytic conversion of adenosine triphosphate to cyclic adenosine monophosphate by the enzyme adenylyl cyclase. This reaction involves the formation of a cyclic phosphate bond between the 3’ and 5’ hydroxyl groups of the ribose sugar. The cyclic adenosine monophosphate is then purified and converted to its tris salt form by neutralizing it with tris(hydroxymethyl)aminomethane.
Industrial Production Methods: Industrial production of cyclic adenosine monophosphate tris salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylyl cyclase. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain high-purity cyclic adenosine monophosphate tris salt.
化学反応の分析
Types of Reactions: Cyclic adenosine monophosphate tris salt undergoes various chemical reactions, including:
Oxidation: Cyclic adenosine monophosphate can be oxidized to form adenosine monophosphate.
Reduction: Reduction of cyclic adenosine monophosphate can lead to the formation of adenosine.
Substitution: Cyclic adenosine monophosphate can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Adenosine monophosphate.
Reduction: Adenosine.
Substitution: Various cyclic adenosine monophosphate derivatives.
科学的研究の応用
Cyclic adenosine monophosphate tris salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide chemistry and enzymatic reactions.
Biology: Plays a key role in cell signaling pathways, including the regulation of protein kinase A and cyclic nucleotide-gated ion channels.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as heart failure, asthma, and certain types of cancer.
Industry: Utilized in the production of biosensors and diagnostic assays due to its role in signal transduction.
類似化合物との比較
Cyclic Guanosine Monophosphate: Involved in the regulation of protein kinase G and nitric oxide signaling.
Cyclic Inosine Monophosphate: Plays a role in immune response and cellular signaling.
Cyclic Cytidine Monophosphate: Functions in various cellular processes, including RNA synthesis and metabolism.
Cyclic adenosine monophosphate tris salt stands out due to its specific interactions with protein kinase A and its widespread involvement in diverse physiological processes.
特性
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDYJFNXTUHIN-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745613 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-77-6 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



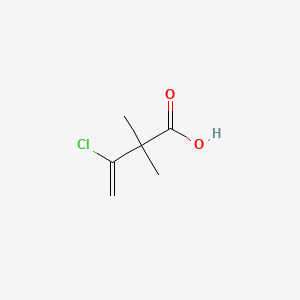
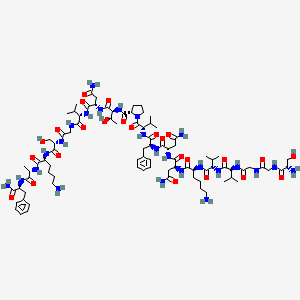
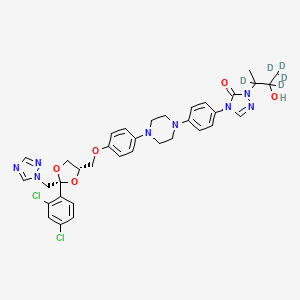
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
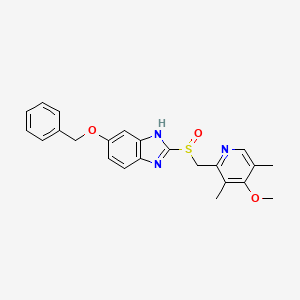
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
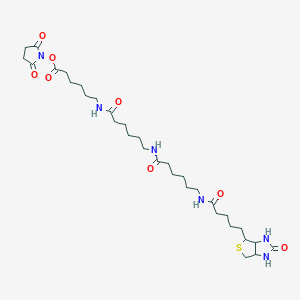
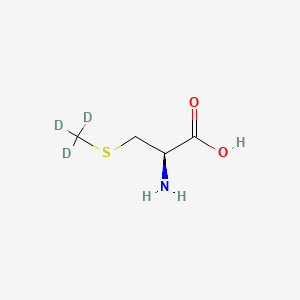
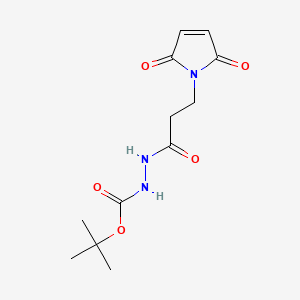
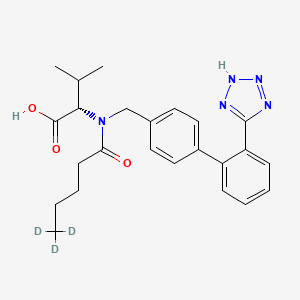
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
